molecular formula C12H12ClNO B2552252 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol CAS No. 1446344-34-8

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Cat. No.: B2552252
CAS No.: 1446344-34-8
M. Wt: 221.68
InChI Key: HAEVGEAKPPSCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is an organic compound that belongs to the class of phenols and pyrroles This compound is characterized by the presence of a chloro group, a phenol group, and a pyrrole ring with two methyl substituents

Scientific Research Applications

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

[1] Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 16(4), e0250416

[2] NIST Chemistry WebBook. 2,4-Dimethyl-1H-pyrrole

[3] Molbank. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-benzothiadiazole

[4] Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.

[5] Amini et al. (2019). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 13(1), 1-10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol typically involves the reaction of 2,5-dimethylpyrrole with a chlorinated phenol derivative. One common method includes the reaction of 2,5-dimethylpyrrole with 4-chlorophenol under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-hydroxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group[][3].

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
  • 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol

Uniqueness

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in drug development and material science .

Properties

IUPAC Name

4-chloro-2-(2,5-dimethylpyrrol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)11-7-10(13)5-6-12(11)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVGEAKPPSCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.